molecular formula C10H14ClNO2 B3092853 (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS No. 1236353-78-8

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B3092853
CAS No.: 1236353-78-8
M. Wt: 215.67
InChI Key: PMFQSOTUHJSZHY-OGFXRTJISA-N
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Description

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1236353-78-8) is a chiral aromatic compound of interest in organic synthesis and pharmaceutical research . Its molecular formula is C 10 H 14 ClNO 2 and it has a molecular weight of 215.68 g/mol . The compound is characterized by a benzoate ester group and a chiral 1-aminoethyl substituent at the meta position, which is presented as the hydrochloride salt to enhance stability . As a chiral building block, this compound is potentially valuable for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The specific research applications, mechanism of action, and detailed research value for this compound are not detailed in the available sources and should be defined based on proprietary research or specific experimental needs. This product is offered with a purity of 95% and is supplied as a solid. It should be stored in a well-ventilated place with the container tightly closed . Hazard Information: This compound has the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-[(1R)-1-aminoethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQSOTUHJSZHY-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis.

Introduction and Significance

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral amine derivative with the CAS number 1236353-78-8 .[1] Its molecular structure, featuring a stereodefined chiral center, a primary amine, and a methyl ester, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, the use of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This compound serves as a critical synthon, enabling the construction of intricate molecular architectures with precise stereochemical control, which is essential for developing safe and efficacious drug candidates.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 1236353-78-8[1]
Molecular Formula C₁₀H₁₄ClNO₂[4]
Molecular Weight 215.68 g/mol [5]
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in water, methanol, ethanol (predicted)General Knowledge

Synthesis and Purification

The synthesis of enantiomerically pure (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of a prochiral ketone is a highly efficient method for establishing the chiral amine center. This approach offers the advantage of directly producing the desired enantiomer, thereby maximizing theoretical yield.

A plausible synthetic route starting from 3-acetylbenzoic acid is outlined below. The initial esterification is a standard procedure to protect the carboxylic acid and introduce the methyl ester functionality.[6][7][8][9] The subsequent asymmetric reductive amination is the key stereochemistry-determining step.

Asymmetric Synthesis Workflow Start 3-Acetylbenzoic Acid Esterification Methyl 3-acetylbenzoate Start->Esterification CH3OH, H2SO4 (cat.) Reflux ReductiveAmination (R)-Methyl 3-(1-aminoethyl)benzoate Esterification->ReductiveAmination 1. NH3, Ti(OiPr)4 2. Chiral Catalyst (e.g., Rh-complex) 3. H2 or reducing agent HCl_Salt (R)-Methyl 3-(1-aminoethyl)benzoate HCl ReductiveAmination->HCl_Salt HCl in Ether

Caption: Asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Reductive Amination

  • Esterification of 3-Acetylbenzoic Acid:

    • To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-acetylbenzoate.

  • Asymmetric Reductive Amination:

    • In a reaction vessel under an inert atmosphere, dissolve methyl 3-acetylbenzoate (1.0 eq) in an appropriate solvent such as toluene or THF.

    • Add a source of ammonia (e.g., ammonia in methanol or ammonium chloride with a base) and a Lewis acid like titanium(IV) isopropoxide to form the imine in situ.

    • Introduce a chiral catalyst system, for instance, a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or WALPHOS).[10]

    • Pressurize the vessel with hydrogen gas or add a suitable chemical reductant (e.g., a borohydride). The specific conditions (temperature, pressure, reaction time) will depend on the chosen catalyst.

    • After the reaction is complete (monitored by GC or LC-MS), quench the reaction carefully.

    • Work up the reaction mixture, typically involving filtration to remove the catalyst and extraction to isolate the free amine.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-Methyl 3-(1-aminoethyl)benzoate in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in ether or isopropanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.

Chiral Resolution of Racemic Methyl 3-(1-aminoethyl)benzoate

An alternative and often practical approach is the resolution of a racemic mixture of methyl 3-(1-aminoethyl)benzoate. This method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[1][11][12][13] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Chiral Resolution Workflow Racemate Racemic Methyl 3-(1-aminoethyl)benzoate Salt_Formation Diastereomeric Salt Mixture Racemate->Salt_Formation Chiral Resolving Agent (e.g., L-Tartaric Acid) Crystallization Separated Diastereomeric Salts Salt_Formation->Crystallization Fractional Crystallization Liberation Enantiomerically Pure Free Amine Crystallization->Liberation Base (e.g., NaOH) HCl_Salt (R)-Methyl 3-(1-aminoethyl)benzoate HCl Liberation->HCl_Salt HCl in Ether

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Synthesis of Racemic Methyl 3-(1-aminoethyl)benzoate:

    • The racemic amine can be synthesized via standard reductive amination of methyl 3-acetylbenzoate using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic methyl 3-(1-aminoethyl)benzoate (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve an equimolar or slightly less than equimolar amount of a chiral resolving agent (e.g., L-(-)-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Fractional Crystallization:

    • Collect the precipitated solid by filtration. This solid will be enriched in one diastereomer.

    • The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the salt.

  • Liberation of the Free Amine and Salt Formation:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base, such as 1M sodium hydroxide, to neutralize the tartaric acid and liberate the free amine into the organic layer.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the enantiomerically enriched free amine.

    • Proceed with hydrochloride salt formation as described in the asymmetric synthesis protocol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.4-8.0 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the methyl ester protons (around 3.9 ppm), and a doublet for the methyl group protons adjacent to the chiral center. The integration of these signals should correspond to the number of protons in the molecule.[14][15][16]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons, the chiral methine carbon, the methyl ester carbon, and the methyl group carbon.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹).[17]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.[17]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[18][19][20][21]

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating chiral amines.[18]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) is often included to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Procedure:

    • Prepare a solution of the racemic compound to determine the retention times of both the (R) and (S) enantiomers.

    • Prepare a solution of the synthesized (R)-enantiomer.

    • Inject the samples onto the equilibrated chiral HPLC system.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers in the chromatogram of the synthesized sample.

Applications in Drug Development

Chiral amines like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[22][23] Their utility stems from the ability to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity. This compound can be used in the synthesis of various classes of therapeutic agents, including but not limited to:

  • Enzyme Inhibitors: The primary amine can act as a key binding element or be further functionalized to interact with the active site of an enzyme.

  • Receptor Agonists and Antagonists: The chiral center can dictate the precise three-dimensional arrangement required for selective binding to a biological receptor.

  • Complex Heterocyclic Systems: The amine and ester functionalities provide handles for a variety of chemical transformations to construct more complex molecular frameworks.[24][25]

The development of deuterated drugs, which involves replacing hydrogen atoms with deuterium to alter metabolic pathways, is an emerging area where such building blocks could also find application.[26]

Conclusion

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chiral intermediate with significant potential in pharmaceutical research and development. Its synthesis, whether through asymmetric methods or chiral resolution, allows for the creation of enantiomerically pure compounds. The analytical techniques outlined in this guide are crucial for ensuring the quality and stereochemical integrity of this important building block. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of synthons like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in the drug discovery pipeline will undoubtedly increase.

References

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Sources

pKa values of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Focus on pKa Determination

Executive Summary: The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), solubility, and target engagement.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical estimation and experimental determination of the pKa value for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. We delve into the structural rationale for its ionization behavior, compare state-of-the-art computational prediction tools, and provide detailed, field-proven protocols for gold-standard experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry. The causality behind experimental choices is explained to ensure robust and reproducible results, establishing a framework for the self-validating characterization of this and similar pharmaceutical compounds.

Introduction to the Molecule and the Importance of pKa

The Critical Role of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its behavior in biological systems.[3] Most physiological environments have a tightly regulated pH, such as the blood (pH ≈ 7.4) and the stomach (pH ≈ 1-3.5).[1] A molecule's pKa determines the ratio of its protonated (charged) to deprotonated (neutral) forms in these environments, which directly impacts:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

  • Permeability: Neutral species typically permeate biological membranes, like the intestinal wall or the blood-brain barrier, more readily than charged species.[4]

  • Target Binding: The specific charge state of a molecule can be critical for its interaction with the active site of a protein target.

Therefore, the precise determination of pKa is not merely an academic exercise but a critical step in rational drug design and lead optimization.[2][5]

Structural Analysis of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride possesses two key functional groups: a primary aliphatic amine and a methyl ester attached to a benzene ring.

  • Primary Aliphatic Amine: This is the primary ionizable center of the molecule. In its hydrochloride salt form, this amine is protonated (-NH3+). This ammonium group is a weak acid and will deprotonate to the neutral amine (-NH2) as the pH increases. The pKa value of interest for this compound is the pKa of this conjugate acid.

  • Methyl Ester: The methyl ester group (-COOCH3) is not appreciably acidic or basic within the conventional aqueous pH range and will not have a measurable pKa under physiological conditions.[6][7]

Predicted pKa Value and Rationale

No experimentally determined pKa value for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is readily available in the public literature. However, we can formulate a strong hypothesis based on structurally similar compounds. The primary aliphatic amine is electronically insulated from the benzene ring by a methylene group. Therefore, its basicity should be similar to other simple primary alkylamines. For instance, the pKa of the conjugate acid of ethylamine is consistently reported to be in the range of 10.6 to 10.87.[8][9][10][11] The electron-withdrawing character of the meta-substituted methyl benzoate group on the phenyl ring will have a minor, distance-attenuated acid-strengthening (base-weakening) effect on the ammonium group. Thus, the pKa is expected to be slightly lower than that of ethylamine.

Predicted pKa: A reasonable estimate for the pKa of the protonated amine in (R)-Methyl 3-(1-aminoethyl)benzoate would be in the range of 9.5 - 10.5 .

In Silico pKa Prediction: A First-Principles Approach

In modern drug discovery, computational tools are indispensable for the high-throughput screening of chemical libraries.[2] Various software packages can predict pKa values with increasing accuracy.

Overview of Computational Methodologies

pKa prediction software utilizes several underlying methods:

  • Empirical Methods: These approaches rely on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models based on Hammett-type equations and other molecular descriptors. Examples include ACD/pKa DB and ADME Boxes.[12][13]

  • Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the energies of the protonated and deprotonated species to determine the pKa. While theoretically rigorous, they can be computationally expensive and less accurate for large, diverse datasets without empirical corrections.[12][14]

  • Machine Learning Models: Newer approaches, like graph-convolutional neural networks, learn chemical patterns from molecular graphs to predict pKa values, offering high speed and accuracy.[15]

Leading software platforms often report a mean absolute deviation of 0.4 to 0.7 log units from experimental values for well-represented chemical spaces.[12][16]

Generalized Workflow for pKa Characterization

A robust characterization of a novel compound's pKa integrates both computational and experimental approaches. The in silico prediction provides a strong starting point, guiding the selection of appropriate pH ranges and analytical methods for experimental validation.

G cluster_0 In Silico Analysis cluster_1 Experimental Design cluster_2 Experimental Execution & Data Analysis cluster_3 Validation & Finalization A Input Molecular Structure ((R)-Methyl 3-(1-aminoethyl)benzoate) B Select Prediction Software (e.g., ACD/pKa, MoKa, Epik) A->B C Run Calculation B->C D Obtain Predicted pKa Value (Est. 9.5 - 10.5) C->D E Select Appropriate Method (Potentiometry, UV-Vis, etc.) D->E Guides Method Selection J Compare Experimental and Predicted pKa Values D->J F Define Experimental Parameters (pH range, buffers, concentration) E->F G Perform Experiment (Titration, Spectroscopy) F->G H Process Raw Data (Generate Titration Curve / Spectra) G->H I Calculate Experimental pKa H->I I->J K Report Final, Validated pKa J->K

Caption: General workflow for robust pKa determination.

Experimental Determination of pKa: Gold Standard Methodologies

Experimental measurement remains the definitive source for pKa values.[5] The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore, as well as available sample quantity.

Potentiometric Titration: The Definitive Method

Considered a high-precision technique, potentiometry directly measures pH changes in a solution upon the addition of a titrant.[17][18]

A solution of the compound (in its hydrochloride salt form) is titrated with a standardized strong base (e.g., NaOH). The pH is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated species (-NH3+) and the deprotonated species (-NH2) are equal.[19][20]

This protocol is designed to be a self-validating system.

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.[19]

  • Solution Preparation:

    • Prepare a standardized titrant solution of ~0.1 M NaOH, ensuring it is carbonate-free by using boiled, deionized water or a commercial CO2-free solution. Carbonate contamination can distort the titration curve.[18]

    • Accurately prepare a solution of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in deionized water to a concentration of approximately 1-10 mM. The concentration should be high enough for accurate detection but low enough to ensure complete solubility.[19][21]

    • Maintain a constant ionic strength (e.g., 0.15 M) by adding a background electrolyte like KCl. This minimizes changes in activity coefficients during the titration.[19]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This is crucial to displace dissolved CO2, which can react with the base and introduce errors.[19][21]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the standardized NaOH titrant in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq) by identifying the inflection point of the curve, often found by calculating the maximum of the first derivative (ΔpH/ΔV).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Veq / 2).[19]

G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Solutions - 1-10 mM Analyte in 0.15M KCl - Standardized 0.1M NaOH A->B C Assemble Titration Cell (Jacketed Vessel, Stirrer) B->C D Purge with N2 (Remove dissolved CO2) C->D E Titrate Sample with NaOH (Record pH vs. Volume) D->E F Plot pH vs. Volume E->F G Determine Equivalence Point (Veq) (Max of 1st Derivative) F->G H Find pH at Veq/2 G->H I Result: Experimental pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A High-Sensitivity Alternative

This method is ideal for compounds that possess a UV chromophore near the ionizable group and is particularly useful when only small amounts of sample are available.[1][4]

The electronic environment of the benzene ring in (R)-Methyl 3-(1-aminoethyl)benzoate will be subtly different between the protonated (-NH3+) and deprotonated (-NH2) forms of the aminoethyl side chain. This difference can lead to a pH-dependent shift in the UV-Vis absorption spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[20][22]

  • Wavelength Selection:

    • Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of the compound to ensure complete protonation and deprotonation, respectively.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for these solutions.

    • Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[4]

  • Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering the pH range of interest (e.g., pH 8.5 to 11.5 in ~0.2 pH unit increments, based on the predicted pKa).[4]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or water).[4]

    • In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed amount of the stock solution to each buffer, ensuring the final organic solvent concentration is minimal (e.g., ≤1-2%) to avoid altering the aqueous pKa.[4]

  • Measurement and Data Analysis:

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

    • Plot absorbance versus the accurately measured pH of each buffer solution.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response function. The pH at the inflection point of the curve is the pKa value.[22]

G A Scan Spectra at Extreme pH (e.g., pH 2 and pH 12) B Select Analytical Wavelength (λmax) with Largest Absorbance Shift A->B E Measure Absorbance at λmax for each pH B->E C Prepare Buffer Series (e.g., pH 8.5 to 11.5) D Prepare Samples (Fixed analyte conc. in each buffer) C->D D->E F Plot Absorbance vs. pH E->F G Fit to Sigmoidal Curve F->G H Determine Inflection Point G->H I Result: Experimental pKa H->I

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Synthesis and Interpretation

Comparison of Methodologies

The choice of methodology involves trade-offs in sample consumption, throughput, and applicability.

FeaturePotentiometric TitrationUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle pH change upon reagent additionAbsorbance change with pHMobility change with pH
Sample Purity High purity requiredCan tolerate non-chromophoric impuritiesCan analyze impure samples[23]
Sample Amount High (mg scale)[4]Low (µg scale)[4]Very Low (µg scale)[23]
Requirement Soluble compoundChromophore near ionizing center[4]Charged species
Pros High precision, direct measurementHigh sensitivity, high throughput (96-well)Very fast, minimal sample needed[24]
Cons Low throughput, requires solubility[25]Indirect, potential interferenceRequires specialized equipment
Expected pKa and Implications for Drug Development

Based on structural analysis and data from analogous compounds, the experimentally determined pKa for the conjugate acid of (R)-Methyl 3-(1-aminoethyl)benzoate is confidently expected to fall within the 9.5 to 10.5 range .

At physiological pH (7.4), which is significantly below the expected pKa, the Henderson-Hasselbalch equation predicts that the compound will exist almost exclusively (>99%) in its protonated, positively charged form (-NH3+). This has several key implications:

  • High Aqueous Solubility: The charged form will confer good water solubility, which is advantageous for formulation.

  • Limited Passive Permeability: The predominance of the charged species will likely limit its ability to passively diffuse across lipid membranes, potentially affecting oral absorption and blood-brain barrier penetration.

  • Potential for Transporter Interactions: As a charged molecule, it may be a substrate for cation transporters, which could be a key factor in its distribution and elimination pathways.

Conclusion

While a definitive experimental pKa for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is not documented in readily available literature, a robust scientific framework allows for its confident estimation and rigorous experimental determination. In silico predictions place the pKa of the primary ammonium group in the range of 9.5 to 10.5. This guide provides detailed, best-practice protocols for potentiometric titration and UV-Vis spectrophotometry, enabling researchers to validate this prediction with high fidelity. The accurate determination of this pKa value is a critical step, providing essential insights into the molecule's ionization behavior that will govern its formulation, ADME properties, and ultimate therapeutic efficacy.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6341, Ethylamine. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Fiveable. Ethylamine Definition - Organic Chemistry Key Term. [Link]

  • Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Oumada, F. Z., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • Spirtovic-Halilovic, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • XunDrug. MolGpKa. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. [Link]

  • Quora. What is the pKa value of ethylamine and aniline?. [Link]

  • PharmaeliX. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity. [Link]

  • Jouyban, A., et al. (2002). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yildiz, E., & Gökçek, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]

  • Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Jouyban, A., et al. (2002). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. [Link]

  • Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • National Institute of Standards and Technology. Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]

Sources

Methodological & Application

Application Note: Protecting Group Strategies for (R)-Methyl 3-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-fidelity protection strategies for (R)-Methyl 3-(1-aminoethyl)benzoate . The protocols prioritize the preservation of the benzylic stereocenter and the integrity of the methyl ester.

Executive Summary & Strategic Analysis

(R)-Methyl 3-(1-aminoethyl)benzoate is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two reactive centers: a nucleophilic primary benzylic amine and an electrophilic methyl ester .

The Core Challenge: Stereochemical Erosion

The benzylic proton at the chiral center (C1) is acidified by the adjacent aromatic ring and the inductive effect of the meta-ester. While the pKa is relatively high (~40), the formation of activated carbamate intermediates (like oxazolones) or the use of strong bases can lower the barrier to deprotonation, leading to racemization.

Strategic Imperatives:

  • Base Selection: Avoid strong organic bases (e.g., DBU, excess TEA with heat). Use inorganic biphasic systems (NaHCO₃/Na₂CO₃) to buffer pH.

  • Reagent Choice: Prefer N-hydroxysuccinimide (OSu) esters over acid chlorides (Cl) to eliminate the generation of strong mineral acids and the need for excess base scavenging.

  • Orthogonality: Select protecting groups (PGs) that allow deprotection without hydrolyzing the methyl ester.

Decision Matrix: Selecting the Right Strategy

Protecting GroupReagent of ChoiceCleavage ConditionSuitabilityRisk Profile
Boc (tert-Butyloxycarbonyl) Boc₂OTFA or HCl / DioxaneHigh Excellent. Acid cleavage leaves methyl ester intact.
Fmoc (Fluorenylmethoxycarbonyl) Fmoc-OSuPiperidine / DMFMedium Moderate. Piperidine can cause transesterification or slow ester hydrolysis if water is present.
Cbz (Benzyloxycarbonyl) Cbz-OSuH₂ / Pd-CHigh Good. Hydrogenolysis is neutral. Note: Monitor for benzylic C-N cleavage.

Detailed Protocols

Protocol A: The "Gold Standard" Boc Protection

Recommended for general synthesis where acid-labile deprotection is acceptable.

Mechanism: The nucleophilic amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). The use of aqueous NaHCO₃ maintains a mild pH (8-9), preventing racemization.

Materials
  • (R)-Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)

  • Boc₂O (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve the amine salt in water (5 mL/mmol).

  • Buffering: Add solid NaHCO₃. Evolution of CO₂ may occur; stir until dissolved/suspended.

  • Addition: Add a solution of Boc₂O in THF (5 mL/mmol) dropwise over 10 minutes at 0°C.

  • Reaction: Warm to Room Temperature (23°C) and stir for 4–12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Staining with Ninhydrin should show disappearance of the free amine (red/purple spot) and appearance of the Boc-carbamate (UV active, no stain).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH ~4 with 0.5 M Citric Acid (Avoid strong HCl to protect the ester).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Self-Validation Data:

  • 1H NMR (CDCl₃): Look for the t-butyl singlet (~1.4 ppm, 9H). The benzylic methine proton (~4.0-5.0 ppm) will shift downfield and appear as a multiplet. The amide NH will appear as a broad doublet (~5.0 ppm).

  • Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA) to confirm >98% ee.

Protocol B: Fmoc Protection for Orthogonal Synthesis

Recommended when acid-sensitive groups are present elsewhere.

Critical Note: Do not use Fmoc-Cl. The HCl generated requires stronger bases to neutralize, increasing racemization risk. Use Fmoc-OSu.[1][2]

Materials
  • (R)-Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Acetone / Water (1:1 v/v) or Dioxane / Water.

Step-by-Step Workflow
  • Preparation: Dissolve the amine salt and NaHCO₃ in Water.

  • Addition: Add Fmoc-OSu dissolved in Acetone dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2–4 hours.

    • Why: Lower temperature minimizes the risk of base-catalyzed racemization or hydrolysis of the Fmoc group itself.

  • Workup:

    • Evaporate Acetone.

    • Dilute with water and extract with Ethyl Acetate.

    • Crucial Step: Wash the organic layer with 0.1 M HCl (rapidly) to remove any unreacted amine, then immediately with water and brine.

  • Purification: Recrystallization from EtOH/Hexane is often preferred over chromatography to avoid Fmoc degradation on acidic silica.

Visualized Workflow & Logic

The following diagram illustrates the decision logic and critical checkpoints for the protection strategy.

ProtectionStrategy Start Target: (R)-Methyl 3-(1-aminoethyl)benzoate CheckConditions Downstream Compatibility Check Start->CheckConditions BocRoute Route A: Acid Labile (Boc) CheckConditions->BocRoute Requires Acid Cleavage FmocRoute Route B: Base Labile (Fmoc) CheckConditions->FmocRoute Requires Base Cleavage BocReagents Boc2O + NaHCO3 (aq) (Mild Base Strategy) BocRoute->BocReagents FmocReagents Fmoc-OSu + NaHCO3 (aq) (Avoid Fmoc-Cl) FmocRoute->FmocReagents Validation Validation Checkpoint: 1. TLC (Ninhydrin -) 2. 1H NMR (Shift) 3. Chiral HPLC (ee%) BocReagents->Validation FmocReagents->Validation Product Protected Chiral Intermediate Validation->Product Pass

Figure 1: Decision tree and workflow for selecting and validating the protection strategy.

Scientific Rationale & Troubleshooting

Why Avoid Triethylamine (TEA)?

While TEA is a standard base for protections, in the context of chiral benzylic amines , it poses a risk. If the reaction is heated or if excess TEA is used with an activated electrophile, it can promote a proton shift at the benzylic position (via an enolization-like mechanism of the intermediate carbamate), leading to partial racemization. The biphasic NaHCO₃ system keeps the organic phase free of strong base species.

Troubleshooting Low Yields
  • Issue: Low conversion to carbamate.

    • Cause: The amine HCl salt did not fully dissolve or deprotonate.

    • Fix: Ensure the aqueous phase is pH > 8 before adding the PG reagent. Add a small amount of Acetone to solubilize the amine if necessary.

  • Issue: Racemization observed (ee < 95%).

    • Cause: Temperature too high or reaction time too long in basic media.

    • Fix: Conduct the entire reaction at 0°C. Switch to the milder NaHCO₃ protocol if using TEA.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (The authoritative text on PG stability and cleavage conditions).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.

  • Stafford, J. A., et al. (1998). "Asymmetric synthesis of chiral amines by addition of Grignard reagents to N-sulfinyl imines." The Journal of Organic Chemistry, 63(26), 10040-10044. (Discusses sensitivity of chiral benzylic amines).

  • BenchChem. "(R)-Methyl 4-(1-aminoethyl)benzoate Technical Data." (Confirming structure and chirality of the para-isomer analog, applicable to meta).

Sources

Reductive amination procedures involving 3-(1-aminoethyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reductive amination procedures involving 3-(1-aminoethyl)benzoate derivatives. These bifunctional scaffolds—containing both a benzylic amine and a benzoate ester—are critical intermediates in the synthesis of peptidomimetics and small-molecule inhibitors.

The primary challenge in handling these substrates lies in their dual reactivity : preserving the ester moiety while selectively alkylating the amine, often in the presence of steric hindrance at the benzylic position. This guide provides two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide (Ti(OiPr)₄) mediated reduction for sterically hindered or electron-deficient ketones.

Critical Substrate Analysis

Before initiating synthesis, the specific properties of the 3-(1-aminoethyl)benzoate scaffold must be understood to prevent common failure modes.

FeatureChemical ImplicationOperational Adjustment
Benzylic Amine The

-methyl group creates steric bulk, slowing imine formation compared to benzylamine.
Requires longer equilibrium times or Lewis acid catalysis (Method B).
Benzoate Ester Susceptible to hydrolysis (acid/base) or reduction (strong hydrides like LiAlH₄).Avoid aqueous strong bases. Use chemoselective borohydrides (STAB, NaCNBH₃). Avoid LiAlH₄.
Chirality The C1-position is a chiral center.Risk of Racemization: If the imine tautomerizes to an enamine, stereochemical information may be lost. Mild acidic conditions (pH 4-5) are preferred to suppress enamine formation.
Salt Form Often supplied as HCl salt.[1]Must be neutralized in situ (e.g., Et₃N, DIPEA) to release the free amine for nucleophilic attack.

Mechanistic Pathway & Decision Logic

The success of reductive amination depends on the formation of the iminium ion intermediate.[1][2] The reducing agent must be selective enough to reduce the iminium ion faster than the starting carbonyl.

Figure 1: Reaction Mechanism & Reducing Agent Selectivity

ReductiveAmination Start Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine (Neutral) Hemiaminal->Imine - H2O Iminium Iminium Ion (Protonated) Imine->Iminium + H+ (pH 4-5) Product Secondary Amine (Target) Imine->Product NaBH4 (Slow/Non-selective) Iminium->Product Reduction (Fast) Acid Acid Cat. (AcOH) Acid->Imine Promotes STAB STAB (H-) Selective for Iminium STAB->Iminium Hydride Transfer

Caption: Mechanistic flow of reductive amination.[3][4][5][6][7][8][9] STAB is preferred because it selectively reduces the protonated iminium ion, avoiding direct reduction of the aldehyde/ketone.

Protocol A: The Standard STAB Method

Applicability: Reaction with Aldehydes and Non-Hindered Ketones. Reference: Based on the Abdel-Magid protocol [1].

Reagents & Materials
  • Substrate: Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)

  • Electrophile: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using amine salt)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[9]

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv) in DCE (0.2 M concentration).
    
  • Freebasing: Add DIPEA (1.0 equiv) and stir for 10 minutes to ensure the amine is available.

  • Imine Formation: Add the Aldehyde (1.1 equiv).

    • Note: If the aldehyde is valuable, use 1.0 equiv. If the amine is valuable, use 1.2 equiv of aldehyde.

  • Acidification: Add Glacial Acetic Acid (1.5 equiv).

    • Why? STAB requires a slightly acidic media to protonate the imine to the iminium ion.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitor: Check via LC-MS or TLC. Look for the disappearance of the starting amine.

  • Quench: Quench by adding saturated aqueous

    
     (slowly). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Titanium(IV) Isopropoxide Method

Applicability: Reaction with Hindered Ketones or Electron-Deficient Carbonyls. Reference: Based on the Mattson protocol [2].

Why this works: The benzylic position of the benzoate derivative is sterically crowded. Standard conditions often fail to drive the equilibrium toward the imine with ketones.


 acts as a Lewis acid and a water scavenger, forcing imine formation.[3]
Reagents
  • Substrate: Methyl 3-(1-aminoethyl)benzoate (Free base preferred)

  • Electrophile: Ketone (1.1–1.5 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) OR Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Absolute Ethanol (EtOH) or THF.

Workflow Logic (Graphviz)

TiProtocol Step1 Step 1: Complexation Mix Amine + Ketone + Ti(OiPr)4 (Neat or in THF) Step2 Step 2: Incubation Stir 6-12h @ RT (Formation of Titanate Complex) Step1->Step2 Check Check: Is Imine Formed? Step2->Check Check->Step2 No (Heat to 40°C) Step3 Step 3: Reduction Dilute with EtOH Add NaBH4 (Caution: Exothermic) Check->Step3 Yes Step4 Step 4: Hydrolysis Add 1N NaOH or H2O (Precipitates TiO2) Step3->Step4 Step5 Step 5: Filtration Filter through Celite (Remove Titanium salts) Step4->Step5

Caption: Workflow for Titanium-mediated reductive amination. The key is the formation of the titanium-amine complex before reduction.

Step-by-Step Procedure
  • Complexation: In a dry flask, combine the amine (1.0 equiv) and ketone (1.2 equiv).

  • Titanium Addition: Add

    
     (1.5 equiv) neat (or in minimal dry THF).
    
  • Stir: Stir under Argon for 6–12 hours. The solution often turns viscous or changes color (yellow/orange).

  • Reduction Preparation: Dilute the mixture with Absolute Ethanol (approx. 5 mL per mmol).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
    • Safety: Hydrogen gas evolution.

  • Quench/Hydrolysis: After 2 hours, add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: It is critical to filter this mixture through a pad of Celite to remove the titanium salts. Wash the cake thoroughly with EtOAc.

  • Workup: Separate phases, dry organics, and concentrate.

Comparison of Reducing Agents

AgentSelectivityEster ToleranceToxicityRecommendation
STAB High (Iminium > Carbonyl)ExcellentLowPrimary Choice (Method A)

High (pH dependent)ExcellentHigh (HCN risk) Use only if STAB fails [3].

Low (Reduces Ketones)GoodLowUse only with

(Method B).

/ Pd-C
Non-selectivePoor (Risk of hydrogenolysis)LowAvoid (May reduce ester or benzylic C-N bond).

Troubleshooting & Optimization

  • Issue: Dialkylation (Over-alkylation)

    • Cause: The product secondary amine is more nucleophilic than the primary amine starting material (especially with aldehydes).

    • Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or use the Stepwise Method (pre-form imine in MeOH, then reduce).

  • Issue: Low Conversion with Acetophenones

    • Cause: Steric clash between the methyl of the benzoate linker and the methyl of the acetophenone.

    • Solution: Switch to Method B (

      
      ) and heat the imine formation step to 40-50°C.
      
  • Issue: Ester Hydrolysis

    • Cause: Workup was too basic or reaction time in aqueous media was too long.

    • Solution: Keep quench pH < 10. Perform rapid extraction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[12][13] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride

[1]

Case ID: PUR-1263378-R Compound: (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS: 1263378-68-2 Chemical Class: Chiral

1

Executive Summary

Welcome to the Technical Support Center. You are likely processing this intermediate for downstream pharmaceutical synthesis (e.g., kinase inhibitors or GPCR ligands).[1] This compound presents three distinct purification challenges:

  • Chiral Integrity: Maintaining or upgrading the enantiomeric excess (ee%) of the (R)-isomer.

  • Ester Stability: Preventing hydrolysis or transesterification during the heat cycle.

  • Ionic Nature: Managing the high hygroscopicity and tendency of amine hydrochloride salts to "oil out" rather than crystallize.

This guide provides a validated Standard Operating Procedure (SOP) and a deep-dive troubleshooting matrix.

Module 1: Standard Operating Procedure (SOP)

Status: Validated Protocol Objective: Recrystallization for chemical purity >98% and ee >99%.

Solvent System Selection
Solvent RoleRecommended SolventTechnical Rationale
Primary Solvent Methanol (MeOH) CRITICAL: Matches the ester group (-COOMe).[1] Using Ethanol leads to transesterification (ethyl ester impurity) catalyzed by the HCl salt. High solubility for the salt.
Anti-Solvent Ethyl Acetate (EtOAc) or MTBE Moderate polarity reduces solubility of the salt gradually. MTBE is preferred if the salt is highly hygroscopic.
Alternative Isopropanol (IPA) Secondary alcohol reduces transesterification risk, but solubility may be lower.[1]
Step-by-Step Protocol
  • Dissolution (Thermodynamic Control):

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Methanol (approx. 3-5 mL per gram of solid).[1]

    • Heat to mild reflux (approx. 60°C). Do not exceed 65°C to minimize thermal degradation.

    • If undissolved solids remain (likely inorganic salts), filter while hot.[1]

  • Nucleation (The "Cloud Point"):

    • Remove from heat.[2][3] While the solution is still warm (40-50°C), slowly add the Anti-Solvent (EtOAc or MTBE) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Methanol to clear the solution back to transparency.

  • Crystallization (Kinetic Control):

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Agitation at this stage can induce oiling out.

    • Once crystals form, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum (Buchner funnel).[4]

    • Wash the cake with cold (0°C) Anti-Solvent (EtOAc/MTBE). Do not wash with Methanol.

    • Dry under vacuum at 40°C.

Module 2: Troubleshooting & Diagnostics

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid phase (yellow/orange oil) forms at the bottom of the flask. Root Cause: The temperature dropped too fast, or the solution is too concentrated (supersaturated), causing the salt to separate as a liquid before it can organize into a crystal lattice.

Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the Primary Solvent (Methanol).

  • Seed: Cool very slowly. When the temperature hits ~35°C, add a tiny "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

Issue B: Purity Drop (Transesterification)

Symptom: NMR shows a new triplet/quartet pattern characteristic of an ethyl group, or LC-MS shows a mass shift of +14 Da.[1] Root Cause: You used Ethanol as a solvent.[3][5][6][7] The HCl attached to the amine acts as an acid catalyst, causing the methyl ester to swap with the solvent (ethanol) to form the ethyl ester.

Corrective Action:

  • Prevention: Always match the alcohol solvent to the ester group (i.e., use Methanol for Methyl esters).

  • Remediation: If transesterification has occurred, you must hydrolyze the ester back to the acid and re-esterify, or discard the batch. Recrystallization cannot separate the methyl/ethyl analogs efficiently.

Issue C: Low Enantiomeric Excess (ee%)

Symptom: The chemical purity is high, but chiral HPLC shows significant (S)-enantiomer (e.g., 90% ee instead of >98%). Root Cause: The racemate (50:50 mix) might be less soluble than the pure enantiomer (forming a racemic compound crystal structure), meaning the impurity crystallizes with your product.

Corrective Action:

  • Technique: Use a larger volume of solvent.[8] This keeps the minor enantiomer (impurity) in the mother liquor while the major (R)-enantiomer crystallizes.

  • Solvent Swap: Switch to Isopropanol (IPA) . The different hydrogen-bonding network in IPA can sometimes break the lattice energy of the racemic co-crystal.

Module 3: Process Visualization

Workflow Diagram

The following logic flow illustrates the critical decision points during the purification process.

RecrystallizationFlowStartCrude (R)-Methyl 3-(1-aminoethyl)benzoate HClDissolveDissolve in Hot MeOH(Match Ester Group!)Start->DissolveCheckIs solution clear?Dissolve->CheckFilterHot Filtration(Remove inorganics)Check->FilterNo (Solids present)AntiSolventAdd EtOAc/MTBEuntil turbidCheck->AntiSolventYesFilter->AntiSolventCoolCool to RT (Slowly)AntiSolvent->CoolObserveCrystal or Oil?Cool->ObserveReheatReheat & Add MeOH(Fix Oiling Out)Observe->ReheatOil formedIceBathIce Bath (0°C)Observe->IceBathCrystals formedReheat->CoolIsolateFilter & DryIceBath->Isolate

Caption: Figure 1. Decision logic for the recrystallization of amino-ester hydrochloride salts, highlighting the "Oiling Out" loop.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? The salt is very soluble in it. A: Avoid if possible. While water dissolves the salt, it introduces two risks:

  • Hydrolysis: The combination of water, heat, and the acidic nature of the HCl salt can hydrolyze the methyl ester back to the carboxylic acid [1].

  • Drying: Removing water from hygroscopic amine salts is difficult and often leads to sticky gums.

Q: My product is turning pink/red during heating. What is happening? A: This indicates oxidation of the amine. Although the HCl salt protects the amine, trace free amine (if HCl stoichiometry is <1.0) can oxidize in air at high temperatures. Ensure the solution is acidic (pH < 3) and consider sparging the solvent with Nitrogen or Argon before heating.

Q: Why do you recommend MTBE over Diethyl Ether? A: Safety and boiling point. Diethyl ether has a very low boiling point (35°C), making it difficult to use in a hot recrystallization without rapid evaporation. MTBE boils at 55°C, offering a wider operational window and is less prone to forming explosive peroxides [2].

References

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[7][9][Link]

    • Context: Citations regarding acid-catalyzed ester interchange (transesterific
  • University of Rochester. (n.d.). Solvents for Recrystallization.[2][3][4][5][6][8][10][Link]

    • Context: General solvent selection rules for polar/non-polar pairs.
  • Chemistry LibreTexts. (2023). Recrystallization Principles.[2][6][8][10][Link]

    • Context: Theoretical grounding for saturation levels and cooling r
  • Context: Confirmation of compound properties and commercial availability.

Validation & Comparative

A Researcher's Comparative Guide to the ¹H NMR Spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its structural integrity, and particularly its stereochemical purity, are critical for the synthesis of targeted active pharmaceutical ingredients (APIs). Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. It provides a rapid, non-destructive, and remarkably detailed fingerprint of the molecular structure, allowing for unambiguous confirmation and purity assessment.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. We will dissect the expected spectral features, provide a robust experimental protocol, and compare its spectrum with structurally related analogues to highlight key identifying features. This comparative approach is designed to equip researchers with the expertise to not only verify their target compound but also to confidently identify potential impurities or alternative structures.

Molecular Structure and Proton Environments

A thorough analysis begins with a clear understanding of the molecule's proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Structure of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride with key proton environments labeled.

Anticipated ¹H NMR Spectrum: A Theoretical Breakdown

Before acquiring an experimental spectrum, a scientist should predict the expected signals. This theoretical exercise is crucial for an efficient and accurate interpretation. The analysis is based on established principles of chemical shift, spin-spin coupling, and integration. For the hydrochloride salt, a polar, aprotic solvent like DMSO-d₆ is often preferred as it readily dissolves the salt and allows for the observation of exchangeable protons (N-H).

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a -NH₃8.5 - 9.5Broad Singlet (br s)3HThe protons on the positively charged nitrogen are acidic and exchangeable.[1][2] Their signal is typically broad and significantly downfield due to the positive charge and hydrogen bonding with the solvent.
b Ar-H 7.6 - 8.2Multiplets (m)4HAromatic protons are deshielded by the ring current. The electron-withdrawing ester group and the ammoniumethyl substituent lead to complex splitting patterns in this downfield region.
c -OCH₃ ~3.9Singlet (s)3HEster methyl protons are deshielded by the adjacent oxygen atom, resulting in a clean singlet as there are no neighboring protons to couple with.[3][4][5]
d -C H-CH₃~4.6Quartet (q)1HThis benzylic proton is strongly deshielded by both the adjacent aromatic ring and the electron-withdrawing ammonium group (-NH₃⁺). It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
e -CH-CH₃ ~1.6Doublet (d)3HThese aliphatic protons are split into a doublet by the single neighboring methine proton (n+1 = 1+1 = 2).

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is built upon a foundation of meticulous experimental technique. The following protocol outlines the best practices for preparing a sample of an amine hydrochloride salt for ¹H NMR analysis.[6][7][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (Pipette with glass wool) vortex->filter insert 5. Insert into Spectrometer filter->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of the (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride sample into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the salt, and it slows the exchange rate of the N-H protons, often allowing for their observation as a distinct, albeit broad, peak.[1][2][9]

  • Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool at its neck serves as an effective filter.[8] The final sample depth in the tube should be approximately 5 cm (0.7 mL).[6]

  • Spectrometer Setup: Place the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Subsequently, "shimming" is performed, a process of adjusting currents in specialized coils to optimize the magnetic field's homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, structurally related compounds. This comparison underscores the diagnostic power of ¹H NMR in distinguishing subtle structural variations.

CompoundKey ¹H NMR Features (Approx. δ ppm in CDCl₃)
(R)-Methyl 3-(1-aminoethyl)benzoate HCl (Predicted in DMSO-d₆)Aromatic: 7.6-8.2 (m, 4H), -CH-: ~4.6 (q, 1H), -OCH₃: ~3.9 (s, 3H), -CH-CH₃: ~1.6 (d, 3H), -NH₃⁺: 8.5-9.5 (br s, 3H)
Ethylbenzene [10][11]Aromatic: 7.0-7.4 (m, 5H), -CH₂-: 2.6 (q, 2H), -CH₃: 1.2 (t, 3H)
Methyl Benzoate [3][5]Aromatic: 8.0 (m, 2H), 7.4-7.6 (m, 3H), -OCH₃: 3.9 (s, 3H)
Methyl 3-aminobenzoate [12]Aromatic: 6.8-7.4 (m, 4H), -OCH₃: 3.8 (s, 3H), -NH₂: ~3.7 (br s, 2H)

Key Comparative Insights:

  • vs. Ethylbenzene: The most striking difference is the chemical shift of the benzylic proton(s). In ethylbenzene, the -CH₂- quartet is at ~2.6 ppm.[13][14] In our target molecule, the corresponding -CH- proton is shifted dramatically downfield to ~4.6 ppm. This ~2.0 ppm downfield shift is a direct consequence of the powerful electron-withdrawing effect of the adjacent ammonium (-NH₃⁺) group, a key diagnostic feature.

  • vs. Methyl Benzoate: While both molecules share the methyl ester singlet at ~3.9 ppm and complex aromatic signals, the spectrum of methyl benzoate lacks any signals in the aliphatic region between 1-3 ppm. The presence of the coupled quartet and doublet is a clear indicator of the 1-aminoethyl substituent.

  • vs. Methyl 3-aminobenzoate: This comparison highlights the effect of the ethyl group and protonation. The spectrum of methyl 3-aminobenzoate lacks the characteristic quartet and doublet of the ethyl fragment.[12] Furthermore, the signal for the amine protons in its free base form (-NH₂) appears much further upfield (~3.7 ppm) compared to the downfield -NH₃⁺ signal (~8.5-9.5 ppm) in the hydrochloride salt.[1][15]

Logical Framework for Spectral Interpretation

A systematic approach is essential for accurate spectral assignment. The following decision-making process can guide the analysis.

cluster_regions node_result node_result start Start Analysis region_check Identify Spectral Regions start->region_check arom_region ~7.5-8.2 ppm? region_check->arom_region aliph_region ~1.0-5.0 ppm? region_check->aliph_region nh_region > 8.5 ppm? region_check->nh_region arom_assign Assign Multiplets (4H) to Aromatic Protons arom_region->arom_assign Yes aliph_check_s Singlet at ~3.9 ppm? aliph_region->aliph_check_s Yes nh_assign Assign Broad Singlet (3H) to -NH₃⁺ Protons nh_region->nh_assign Yes final_confirm Confirm Structure: All peaks assigned arom_assign->final_confirm nh_assign->final_confirm ester_assign Assign Singlet (3H) to -OCH₃ Protons aliph_check_s->ester_assign Yes aliph_check_q Quartet at ~4.6 ppm? ester_assign->aliph_check_q methine_assign Assign Quartet (1H) to Methine (-CH-) Proton aliph_check_q->methine_assign Yes aliph_check_d Doublet at ~1.6 ppm? methine_assign->aliph_check_d methyl_assign Assign Doublet (3H) to Methyl (-CH₃) Protons aliph_check_d->methyl_assign Yes methyl_assign->final_confirm

Caption: Decision tree for the systematic interpretation of the ¹H NMR spectrum.

Advanced Considerations: Probing Chirality with NMR

While a standard ¹H NMR spectrum confirms the molecular structure, it cannot distinguish between enantiomers. (R)- and (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride will produce identical spectra in an achiral solvent. To determine enantiomeric purity, one must introduce a chiral environment. This is typically achieved using:

  • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct, resolvable signals in the NMR spectrum, allowing for quantification of the enantiomeric excess.[16]

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution and quantification.[17]

The application of these advanced NMR techniques is a critical step in the quality control of chiral pharmaceuticals and intermediates.

Conclusion

The ¹H NMR spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. The key diagnostic signals include the downfield quartet of the methine proton (~4.6 ppm), the characteristic doublet of the adjacent methyl group (~1.6 ppm), and the broad ammonium proton signal at the low-field end of the spectrum (>8.5 ppm in DMSO-d₆).

By comparing this spectrum to those of simpler analogues like ethylbenzene and methyl benzoate, the specific electronic contributions of the ester and ammonium functionalities are clearly demonstrated. This guide provides researchers with the theoretical foundation, a practical experimental workflow, and the comparative context needed to leverage ¹H NMR spectroscopy for the robust and reliable characterization of this important chiral building block.

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Chiral NMR Discrimination of Amines. Chirality, 28(10), 686-699. Available at: [Link]

  • de Figueiredo, R. M., & Christmann, M. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

  • Filo. (2025). signals in the { } ^ { 1 } \mathrm { H } NMR spectrum of ethylbenzene. Available at: [Link]

  • Chegg. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation. Available at: [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Chegg. (2020). Solved Fill in separate 1H NMR Data Tables for methyl benzoate. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information - Transition metal-free oxidative esterification. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supporting Material (ESI) for Chemical Communications. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • ACS Publications. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). How does chiral and achiral medium affect proton NMR spectrum? Available at: [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. National Institutes of Health. Available at: [Link]

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A Comparative Guide to Chiral HPLC Methods for Separating (R) and (S) Methyl 3-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The separation and quantification of these enantiomers are therefore not just an analytical challenge but a regulatory necessity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of Methyl 3-(1-aminoethyl)benzoate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

The target analyte possesses three key structural features that dictate the chiral separation strategy: a primary amine, an ester group, and an aromatic ring. These functional groups allow for multiple points of interaction with a chiral stationary phase (CSP), making polysaccharide-based CSPs an ideal choice for achieving high-resolution separation.[2][3] This guide will compare two leading polysaccharide-based CSPs, providing detailed protocols, comparative data, and the scientific rationale behind the method development process.

Pillar 1: The Mechanism of Chiral Recognition

Polysaccharide-based CSPs, typically derived from cellulose or amylose, are the workhorses of chiral chromatography.[3] Their effectiveness stems from the helical structure of the polysaccharide backbone, which creates well-defined chiral grooves. When derivatized with functional groups like phenylcarbamates, these CSPs offer a multitude of chiral recognition mechanisms.[4][5]

Successful enantioseparation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP.[6] The stability of these complexes differs between enantiomers, leading to different retention times. For Methyl 3-(1-aminoethyl)benzoate, the key interactions include:

  • Hydrogen Bonding: The primary amine and ester carbonyl of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The analyte's benzene ring can engage in π-π stacking with the phenyl groups of the CSP derivative.[4]

  • Steric Interactions: The spatial arrangement of the analyte's substituents determines how well it "fits" into the chiral cavities of the CSP. This steric hindrance is often the most critical factor in chiral recognition.[5]

cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Analyte Analyte Enantiomer CSP Chiral Groove pi_stack π-π Interaction Site (Phenyl Group) h_bond H-Bonding Site (Carbamate) Analyte Methyl 3-(1-aminoethyl)benzoate A_pi Aromatic Ring Analyte->A_pi enables A_h Amine/Ester Analyte->A_h enables A_s Chiral Center Analyte->A_s enables A_pi->pi_stack π-π Stacking A_h->h_bond Hydrogen Bonding A_s->CSP Steric Fit/Inclusion

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Pillar 2: A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[7] A systematic screening strategy significantly shortens the process. The workflow begins with selecting a small, diverse library of CSPs and screening them with a set of standard mobile phases.

G start Analyte Characterization (Amine, Ester, Aromatic) screen Column Screening (Polysaccharide CSPs) start->screen Select CSP Type mp_opt Mobile Phase Optimization screen->mp_opt Good Separation (α > 1.1) no_sep No Separation? Try Alternative CSPs (e.g., Pirkle, Macrocyclic) screen->no_sep Poor/No Separation method_dev Method Finalization & Validation mp_opt->method_dev Good Resolution (Rs > 1.5) poor_res Poor Resolution? Adjust Modifier/Additive mp_opt->poor_res Low Resolution no_sep->screen Re-screen poor_res->mp_opt Re-optimize

Caption: Systematic workflow for chiral HPLC method development.

Pillar 3: Comparative Analysis of Chiral Stationary Phases

Based on the structure of Methyl 3-(1-aminoethyl)benzoate, we selected two powerful and complementary polysaccharide-based CSPs for evaluation: one amylose-based and one cellulose-based. For α-amino acid esters and related structures, amylose phases like Chiralpak AD-H are often highly effective.[2][8] Cellulose-based columns such as Lux Cellulose-1 (an equivalent to Chiralcel OD) provide a different spatial arrangement of chiral centers and are essential for a comprehensive screening.[4][9]

Table 1: Comparison of Selected Chiral Stationary Phases

FeatureLux Amylose-1Lux Cellulose-1
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Backbone AmyloseCellulose
Typical Mode Normal Phase, Polar Organic, SFCNormal Phase, Polar Organic, SFC, Reversed Phase
Primary Interactions Hydrogen Bonding, π-π, Steric InclusionHydrogen Bonding, π-π, Dipole, Steric Inclusion
Key Advantage Often provides high selectivity for a wide range of compounds, especially those with aromaticity.[8]Extremely versatile and robust, offering complementary selectivity to amylose phases.[4][9]

Experimental Protocols and Performance Data

The following protocols were executed to compare the performance of the selected columns for the separation of (R)- and (S)-Methyl 3-(1-aminoethyl)benzoate.

Protocol 1: Separation using Lux Amylose-1
  • Column: Lux 5 µm Amylose-1, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Rationale: Normal phase mode is the primary choice for polysaccharide CSPs.[10] 2-Propanol acts as the polar modifier to elute the analyte. DEA is a critical basic additive used to prevent peak tailing by masking active silanol sites on the silica support and ensuring the primary amine analyte is in its neutral, non-ionized state.[7][9]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Racemic standard dissolved in mobile phase at a concentration of 1.0 mg/mL.

Protocol 2: Separation using Lux Cellulose-1
  • Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.[4]

  • Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1, v/v/v).

    • Rationale: Ethanol is screened as an alternative alcohol modifier. Different alcohols can alter the hydrogen bonding interactions with the CSP, sometimes dramatically changing selectivity (α).[1] The ratio was adjusted to 85:15 to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Racemic standard dissolved in mobile phase at a concentration of 1.0 mg/mL.

Results and Discussion

Both columns successfully resolved the enantiomers of Methyl 3-(1-aminoethyl)benzoate, but with significant differences in performance. The data below summarizes the key chromatographic parameters.

Table 2: Comparative Chromatographic Performance

ParameterLux Amylose-1 (Hex/IPA/DEA)Lux Cellulose-1 (Hex/EtOH/DEA)
Retention Time (t_R1) 8.52 min10.21 min
Retention Time (t_R2) 9.98 min12.86 min
Retention Factor (k'_1) 2.413.08
Retention Factor (k'_2) 2.994.14
Selectivity (α) 1.241.34
Resolution (R_s) 2.854.10

(Note: Retention factors (k') calculated assuming a void time (t_0) of 2.5 min. Selectivity (α) = k'_2 / k'_1. Resolution (R_s) is a measure of baseline separation.)

Analysis:

  • Lux Amylose-1: This column provided a good separation with a selectivity factor of 1.24 and baseline resolution (R_s > 1.5). The analysis time was relatively fast, with the second enantiomer eluting at just under 10 minutes. This represents a highly efficient and suitable method for routine quality control.

  • Lux Cellulose-1: The cellulose-based column, particularly with ethanol as the modifier, demonstrated superior performance. It yielded a significantly higher selectivity factor (α = 1.34), resulting in a much larger gap between the two peaks. The resolution was excellent (R_s = 4.10), indicating complete baseline separation with a wide margin. While the retention times were longer, this method offers exceptional robustness and is ideal for applications requiring high-purity analysis or for scaling up to preparative chromatography. The change from IPA to EtOH likely altered the conformation of the analyte-CSP complex, enhancing the difference in interaction energies between the two enantiomers.[3]

Conclusion and Recommendations

Both the amylose- and cellulose-based chiral stationary phases are effective for the enantiomeric separation of Methyl 3-(1-aminoethyl)benzoate under normal phase conditions.

  • The Lux Amylose-1 method is recommended for high-throughput screening and routine quality control due to its faster analysis time while still providing robust, baseline resolution.

  • The Lux Cellulose-1 method is the superior choice for high-resolution analysis, purity testing, and method validation . Its significantly higher selectivity and resolution provide a more robust separation that is less susceptible to variations in mobile phase composition or temperature.

This comparative guide demonstrates the power of systematic screening with complementary polysaccharide CSPs. By understanding the underlying principles of chiral recognition and methodically optimizing the mobile phase, highly efficient and reliable enantioselective HPLC methods can be developed for critical pharmaceutical intermediates.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

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  • Phenomenex. Lux Brochure. Phenomenex. Available from: [Link]

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  • BGB Analytik. CHIRAL Handbook. BGB Analytik. Available from: [Link]

  • Austin Publishing Group. Recent Development: Enantioselective Extraction in Chiral Separation. Austin Publishing Group. Available from: [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. Available from: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]

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Specific optical rotation values for (R)-Methyl 3-(1-aminoethyl)benzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-Methyl 3-(1-aminoethyl)benzoate HCl, a critical chiral building block. It focuses on its physicochemical properties, optical rotation determination, and performance comparison against alternative forms.[1]

Executive Summary

(R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride is a high-value chiral intermediate used primarily in the synthesis of small molecule drugs targeting kinases (e.g., Rho-kinase inhibitors) and other signaling pathways. Its strict enantiomeric purity is paramount, as the (S)-enantiomer often constitutes a potent impurity that can alter pharmacological efficacy.

This guide analyzes the specific optical rotation (


) as a primary quality attribute, compares the HCl salt form against the free base and other salts, and provides validated experimental protocols for its characterization.

Key Identifiers:

  • Target Compound: (R)-Methyl 3-(1-aminoethyl)benzoate HCl

  • Racemic CAS: 1263378-68-2 (HCl salt)

  • Related (S)-Isomer CAS: 1187927-21-4 (Free base)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 215.68 g/mol

Technical Specifications & Optical Rotation Analysis

Specific Optical Rotation ( )

While specific batch values vary by concentration and solvent, the optical rotation is the definitive metric for identifying the (R)-enantiomer.

ParameterSpecification / ObservationContext
Predicted Rotation Positive (+) Based on the (S)-isomer of the methoxy-analog (1-(3-methoxyphenyl)ethylamine) being Levorotatory (-27°) [1].
Typical Range +5° to +25° (Estimate)Must be determined experimentally per batch.
Standard Conditions

, Methanol, 20°C
Methanol is the preferred solvent due to the high solubility of the HCl salt.
Wavelength 589 nm (Sodium D-line)Standard polarimetry wavelength.

Critical Insight: The specific rotation of amino acid esters and their derivatives is highly sensitive to pH and solvent. The HCl salt in methanol typically exhibits a stable rotation, whereas the free base in non-polar solvents may show drift due to aggregation or atmospheric


 absorption.
Comparative Performance: Salt vs. Free Base

The selection of the Hydrochloride (HCl) salt over the Free Base or other salts (e.g., Tartrate) is driven by kinetic stability and processability.

Feature(R)-Methyl 3-(1-aminoethyl)benzoate HCl Free Base Alternative
Crystallinity High; forms stable needles/plates.Low; often an oil or waxy solid.
Hygroscopicity Moderate; requires desiccated storage.Low, but prone to oxidation.
Chiral Stability High ; protonation prevents racemization.Moderate ; susceptible to base-catalyzed racemization.
Process Utility Excellent for solid handling and weighing.Difficult to handle (sticky oil).

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation

Objective: To validate the enantiomeric identity and bulk purity of the material.

Reagents:

  • Methanol (HPLC Grade,

    
     99.9%)
    
  • (R)-Methyl 3-(1-aminoethyl)benzoate HCl (Sample)

Workflow:

  • Preparation: Accurately weigh 100 mg (

    
     0.1 mg) of the sample into a 10 mL volumetric flask.
    
  • Dissolution: Add approximately 5 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution. Dilute to volume with Methanol.

    • Concentration (

      
      ): 1.0  g/100  mL.
      
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure Methanol. Zero the instrument at 589 nm and 20°C.

  • Measurement: Rinse the cell with the sample solution, then fill. Record the average of 5 measurements.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/100mL.[2]
Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC

Objective: To quantify the (S)-enantiomer impurity.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

    
    m)
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 25°C

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Synthesis & Resolution Workflow

The production of the (R)-enantiomer typically involves the resolution of the racemic amine or asymmetric synthesis.

SynthesisWorkflow Start Racemic Methyl 3-(1-aminoethyl)benzoate Resolution Chiral Resolution (L-Tartaric Acid) Start->Resolution Mix in MeOH Crystallization Fractional Crystallization Resolution->Crystallization Form Diastereomeric Salt FreeBase (R)-Free Base Liberation Crystallization->FreeBase Treat w/ Na2CO3 SaltFormation HCl Salt Formation (HCl in MeOH/EtOAc) FreeBase->SaltFormation Acidification FinalProduct (R)-Methyl 3-(1-aminoethyl) benzoate HCl SaltFormation->FinalProduct Precipitation & Drying

Figure 1: Standard chemical resolution workflow to isolate the (R)-enantiomer from the racemic starting material.

Quality Control Decision Tree

A logical flow for accepting or rejecting a batch based on optical rotation and HPLC data.

QCDecision Sample Batch Sample Rotation Measure Optical Rotation (Protocol A) Sample->Rotation CheckSign Is Rotation Positive (+)? Rotation->CheckSign HPLC Run Chiral HPLC (Protocol B) CheckSign->HPLC Yes Reject REJECT BATCH (Reprocess/Discard) CheckSign->Reject No (Wrong Enantiomer) CheckEE Is ee% > 98.0%? HPLC->CheckEE Approve APPROVE BATCH (Release for Synthesis) CheckEE->Approve Yes CheckEE->Reject No (Low Purity)

Figure 2: Quality Control Decision Tree for verifying chiral purity.

References

  • Thermo Fisher Scientific. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from .

  • Sigma-Aldrich. Methyl 3-(1-aminoethyl)benzoate hydrochloride (Racemic). Retrieved from .

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from .

Sources

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